molecular formula C27H21O5P B14400515 3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate CAS No. 88626-00-0

3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate

Cat. No.: B14400515
CAS No.: 88626-00-0
M. Wt: 456.4 g/mol
InChI Key: IJLLJSZCOBYBLI-UHFFFAOYSA-N
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Description

3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate is a chemical compound with the molecular formula C27H21O5P and a molecular weight of 456.426 g/mol . This compound is known for its unique structure, which includes a phosphate group attached to a diphenylprop-1-en-1-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate typically involves the reaction of diphenylphosphoryl chloride with 3-Oxo-1,3-diphenylprop-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its phosphate group allows for unique interactions and reactions that are not possible with similar compounds lacking this functional group.

Properties

CAS No.

88626-00-0

Molecular Formula

C27H21O5P

Molecular Weight

456.4 g/mol

IUPAC Name

(3-oxo-1,3-diphenylprop-1-enyl) diphenyl phosphate

InChI

InChI=1S/C27H21O5P/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)32-33(29,30-24-17-9-3-10-18-24)31-25-19-11-4-12-20-25/h1-21H

InChI Key

IJLLJSZCOBYBLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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